(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound is a derivative of benzofuran, which is a heterocyclic compound . It contains a benzyl group, a trimethoxybenzylidene group, and an acetate group . The presence of the trimethoxybenzylidene group suggests that it might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran core, which is a type of aromatic heterocycle . It also contains a benzyl group, a trimethoxybenzylidene group, and an acetate group .Scientific Research Applications
Antiproliferative Activities in Cancer Research :
- A study by Jin et al. (2006) synthesized 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through a cyclization reaction of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide. These compounds exhibited significant antiproliferative activities against cancer cells, indicating potential applications in cancer treatment (Jin et al., 2006).
Antibacterial and Cytotoxicity Studies :
- Patil et al. (2010) investigated the antibacterial activity and cytotoxicity of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes. These complexes showed high antibacterial activity and were evaluated for cytotoxicity in vitro, suggesting potential for medical applications (Patil et al., 2010).
Organometallic Chemistry and Catalysis :
- Research by Shafir and Arnold (2003) described the activation of ferrocene-based olefin polymerization catalysts. Their work involved abstraction of a benzyl group from a Zr dibenzyl complex, contributing to the understanding of catalytic processes in organometallic chemistry (Shafir & Arnold, 2003).
Synthesis of Bio-Based Materials :
- Wang et al. (2012) synthesized fully bio-based benzoxazine monomers and investigated their copolymerization. These findings are important for developing new bio-based materials with desirable properties (Wang et al., 2012).
Metal-Ion Sensing and Photophysical Properties :
- Belfield et al. (2010) explored the properties of a new fluorene derivative for metal-ion sensing with high sensitivity to Zn2+ and efficient two-photon absorption. This study has implications for applications in fluorescence microscopy imaging and sensing of metal ions (Belfield et al., 2010).
Future Directions
properties
IUPAC Name |
benzyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-30-21-12-9-18(26(31-2)27(21)32-3)13-23-25(29)20-11-10-19(14-22(20)35-23)33-16-24(28)34-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b23-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGAXVGOZVYXPX-QRVIBDJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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